molecular formula C21H27N5O3 B2778965 9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848919-35-7

9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2778965
CAS RN: 848919-35-7
M. Wt: 397.479
InChI Key: QCNRZTRGBCIGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality 9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Affinity and Binding Modes at Adenosine Receptors

Research by Szymańska et al. (2016) on a new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones demonstrated their affinities for adenosine receptors (ARs), highlighting the compound's potential as a potent A1 AR antagonist. Structure-activity relationships were established, and docking experiments suggested differences in binding affinities due to structural variations within AR subtypes. This work suggests a basis for the development of selective antagonists for AR subtypes, which could be beneficial in treating conditions influenced by adenosine receptor activity (Szymańska et al., 2016).

Potential Anticancer Agents

Mulakayala et al. (2012) synthesized 1,8-dioxo-octahydroxanthenes showing good anti-proliferative properties against cancer cell lines. This synthesis pathway could potentially be applied to related compounds for evaluating their anticancer properties. The study highlights the importance of structural features like the 2-hydroxy phenyl group at specific positions for promising anticancer activity (Mulakayala et al., 2012).

Neurodegenerative Diseases Treatment

Koch et al. (2013) prepared a library of tetrahydropyrimido[2,1-f]purinediones with varying substituents, evaluated for interactions with adenosine receptor subtypes and monoamine oxidases (MAO). These compounds, including 3-propargyl-substituted derivatives, showed potential as multi-target drugs for neurodegenerative diseases. The dual activity against adenosine receptors and MAO suggests a synergistic approach to treating conditions like Parkinson's and Alzheimer's disease (Koch et al., 2013).

Antibacterial Activity

Retnosari et al. (2021) synthesized derivatives from vanillin and evaluated their antibacterial activity against various bacteria. The study indicates that specific structural modifications can enhance antibacterial properties, suggesting potential applications of related compounds in combating bacterial infections (Retnosari et al., 2021).

properties

IUPAC Name

9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-13-8-14(2)10-16(9-13)25-11-15(3)12-26-17-18(22-20(25)26)23(4)21(28)24(19(17)27)6-7-29-5/h8-10,15H,6-7,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNRZTRGBCIGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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